molecular formula C26H26N4O7S B2584706 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-52-5

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2584706
CAS No.: 533872-52-5
M. Wt: 538.58
InChI Key: HZNYGKSUIQCICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative . Its molecular formula is C26H26N4O7S, with an average mass of 538.572 Da and a monoisotopic mass of 538.152222 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C26H26N4O7S . It contains a benzamide moiety that is N-linked to a benzyl group .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a sulfonamide derivative, it may participate in reactions typical of this class of compounds .

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

Research on derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has been conducted to understand their crystal structure and intermolecular interactions. These compounds were synthesized, characterized, and their three-dimensional molecular structures were confirmed by single crystal X-ray diffraction. The study also utilized Hirshfeld surfaces computational method to quantify the intercontacts, highlighting the importance of H…H intercontact in contributing to the Hirshfeld surfaces. This kind of research aids in understanding the molecular packing and potential intermolecular interactions in similar compounds (Karanth et al., 2019).

Biological Studies and Anticancer Evaluation

Compounds with 1,3,4-oxadiazol moieties have been evaluated for their biological activities, including antioxidant and anticancer properties. For example, a series of substituted benzamides incorporating 1,3,4-oxadiazol and 1,3-thiazolyl groups were synthesized and showed moderate to excellent anticancer activity against several cancer cell lines. This suggests that the structural features present in these compounds could contribute to significant biological activities, potentially applicable to 4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (Ravinaik et al., 2021).

Synthesis and Evaluation for Anti-inflammatory and Anti-cancer Agents

The synthesis of novel compounds containing 1,3,4-oxadiazol moieties has been explored for their potential as anti-inflammatory and anti-cancer agents. These studies demonstrate the versatility of the 1,3,4-oxadiazol scaffold in medicinal chemistry, providing a foundation for further exploration of related compounds for therapeutic applications. The methodologies used for the synthesis of these compounds can offer insights into the possible synthetic routes for this compound and its analogs (Gangapuram & Redda, 2009).

Future Directions

The future directions for the use or study of this compound are not specified in the search results. Given its complex structure, it could be of interest in various fields of organic chemistry .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O7S/c1-30(16-17-8-6-5-7-9-17)38(32,33)20-12-10-18(11-13-20)24(31)27-26-29-28-25(37-26)19-14-21(34-2)23(36-4)22(15-19)35-3/h5-15H,16H2,1-4H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNYGKSUIQCICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.